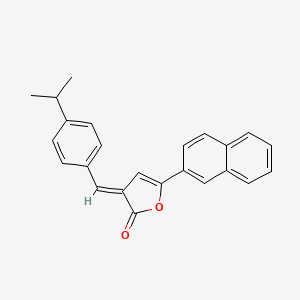
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 5-(naphthalen-2-yl)furan-2(3H)-one under basic or acidic conditions. Common reagents used in this reaction include:
Base catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Acid catalysts: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl)
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Temperature control: Maintaining an optimal temperature range to ensure efficient reaction kinetics.
Solvent selection: Using solvents that facilitate the reaction and can be easily removed post-reaction.
Purification techniques: Employing methods such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols, alkanes
Substitution products: Halogenated derivatives, amines
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
- 3-(4-Ethylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
- 3-(4-Tert-butylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
Uniqueness
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties
Propriétés
Formule moléculaire |
C24H20O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(3E)-5-naphthalen-2-yl-3-[(4-propan-2-ylphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C24H20O2/c1-16(2)18-9-7-17(8-10-18)13-22-15-23(26-24(22)25)21-12-11-19-5-3-4-6-20(19)14-21/h3-16H,1-2H3/b22-13+ |
Clé InChI |
NTKKXMINIPBLPE-LPYMAVHISA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


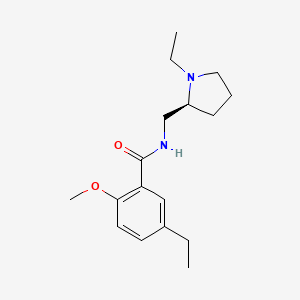
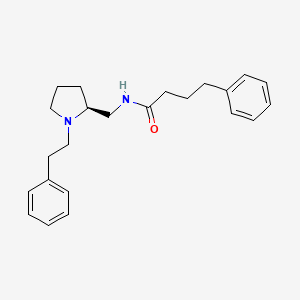
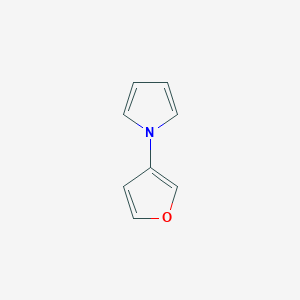
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
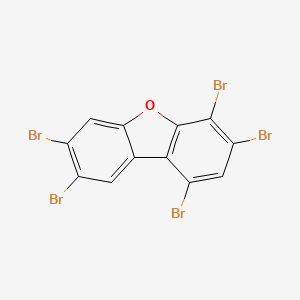
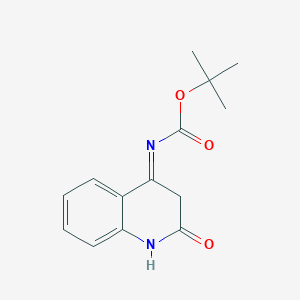
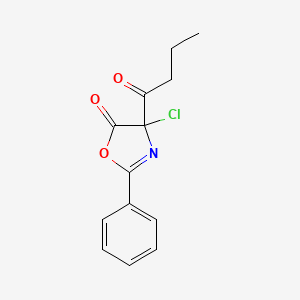
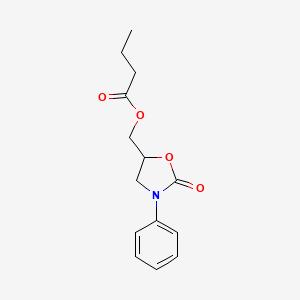
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
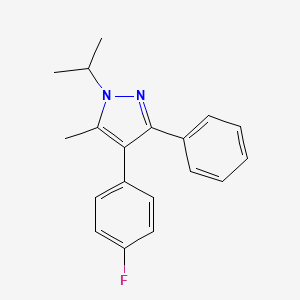
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
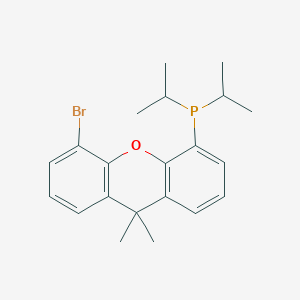
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
